molecular formula C12H19N3O3S2 B10759564 4-Sulfonamide-[4-(thiomethylaminobutane)]benzamide

4-Sulfonamide-[4-(thiomethylaminobutane)]benzamide

Cat. No.: B10759564
M. Wt: 317.4 g/mol
InChI Key: XLYYIFIRODREFK-UHFFFAOYSA-N
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Description

4-Sulfonamide-[4-(Thiomethylaminobutane)]Benzamide is a small molecule belonging to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The chemical formula for this compound is C12H19N3O3S2, and it has a molecular weight of 317.428 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfonamide-[4-(Thiomethylaminobutane)]Benzamide typically involves the reaction of 4-sulfamoylbenzoic acid with 4-(thiomethylamino)butane under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Sulfonamide-[4-(Thiomethylaminobutane)]Benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Sulfonamide-[4-(Thiomethylaminobutane)]Benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Sulfonamide-[4-(Thiomethylaminobutane)]Benzamide involves its interaction with specific molecular targets, such as carbonic anhydrase. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various physiological effects, including reduced intraocular pressure and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Sulfonamide-[4-(Thiomethylaminobutane)]Benzamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its thiomethyl group provides additional reactivity, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H19N3O3S2

Molecular Weight

317.4 g/mol

IUPAC Name

4-sulfamoyl-N-[4-(sulfanylmethylamino)butyl]benzamide

InChI

InChI=1S/C12H19N3O3S2/c13-20(17,18)11-5-3-10(4-6-11)12(16)15-8-2-1-7-14-9-19/h3-6,14,19H,1-2,7-9H2,(H,15,16)(H2,13,17,18)

InChI Key

XLYYIFIRODREFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCNCS)S(=O)(=O)N

Origin of Product

United States

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